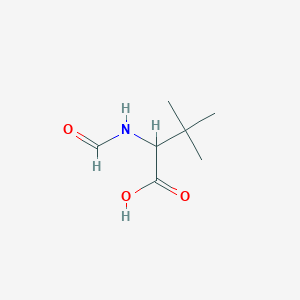![molecular formula C12H12Cl2N2O2 B13900344 Tert-butyl 4,6-dichloropyrrolo[3,2-C]pyridine-1-carboxylate](/img/structure/B13900344.png)
Tert-butyl 4,6-dichloropyrrolo[3,2-C]pyridine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4,6-dichloropyrrolo[3,2-C]pyridine-1-carboxylate is a chemical compound with a unique structure that includes a pyrrolo[3,2-C]pyridine core substituted with tert-butyl and dichloro groups
Preparation Methods
The synthesis of tert-butyl 4,6-dichloropyrrolo[3,2-C]pyridine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[3,2-C]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of Chlorine Atoms: Chlorination is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Addition of the Tert-butyl Group: The tert-butyl group is introduced via tert-butylation reactions using tert-butyl chloride and a suitable base.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability .
Chemical Reactions Analysis
Tert-butyl 4,6-dichloropyrrolo[3,2-C]pyridine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles like amines or thiols replace the chlorine atoms, forming substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction conditions such as reflux or room temperature .
Scientific Research Applications
Tert-butyl 4,6-dichloropyrrolo[3,2-C]pyridine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of tert-butyl 4,6-dichloropyrrolo[3,2-C]pyridine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .
Comparison with Similar Compounds
Tert-butyl 4,6-dichloropyrrolo[3,2-C]pyridine-1-carboxylate can be compared with similar compounds such as:
Tert-butyl 4,6-dichloropyrrolo[2,3-b]pyridine-1-carboxylate: This compound has a similar structure but differs in the position of the pyridine ring, leading to different reactivity and applications.
Tert-butyl 4,6-dichloro-1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate:
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .
Properties
Molecular Formula |
C12H12Cl2N2O2 |
|---|---|
Molecular Weight |
287.14 g/mol |
IUPAC Name |
tert-butyl 4,6-dichloropyrrolo[3,2-c]pyridine-1-carboxylate |
InChI |
InChI=1S/C12H12Cl2N2O2/c1-12(2,3)18-11(17)16-5-4-7-8(16)6-9(13)15-10(7)14/h4-6H,1-3H3 |
InChI Key |
GNQZZUKNTDGOSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C(N=C(C=C21)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


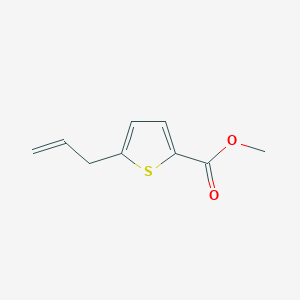
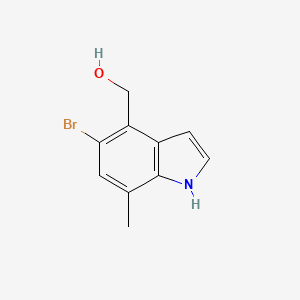
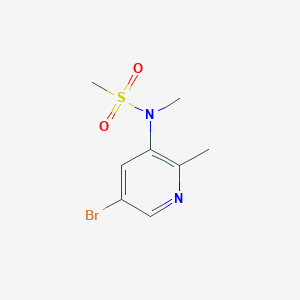
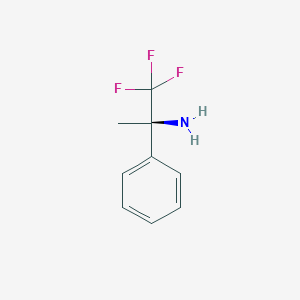
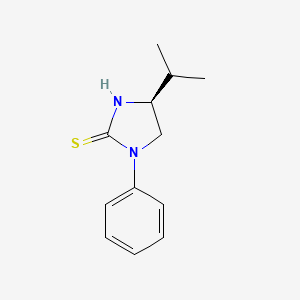
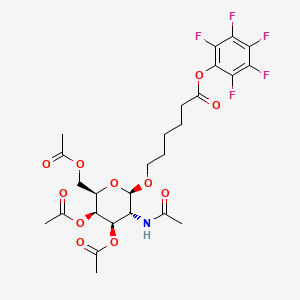
![Endo-9-tert-butoxycarbonyl-9-azabicyclo[3.3.1]nonane-2-carboxylic acid](/img/structure/B13900280.png)
![Ethyl 4-amino-2-chloro-3-[2-(trimethylsilyl)ethynyl]benzoate](/img/structure/B13900285.png)
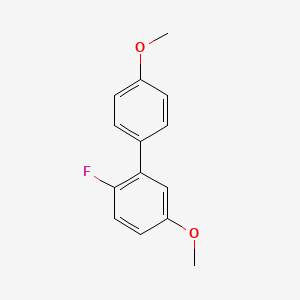
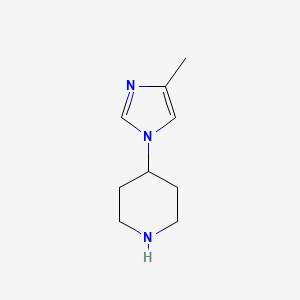
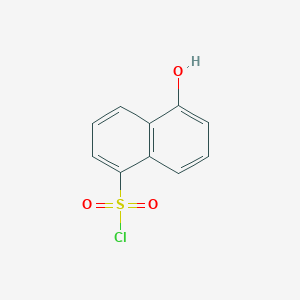
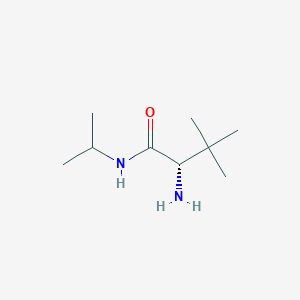
![5-Chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13900328.png)
